

Application Notes and Protocols for Assessing T-Cell Activation with BMS-986238

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Compound of Interest

Compound Name: BMS-986238

Cat. No.: B15610436

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Introduction

BMS-986238 is a potent, second-generation macrocyclic peptide inhibitor of Programmed Death-Ligand 1 (PD-L1).[1][2][3] As an immune checkpoint inhibitor, **BMS-986238** is designed to block the interaction between PD-L1 and its receptor, PD-1, thereby preventing the downregulation of T-cell activity and enhancing anti-tumor immune responses.[4][5] These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro effects of **BMS-986238** on T-cell activation.

Mechanism of Action: T-cells play a crucial role in the adaptive immune system, recognizing and eliminating infected or cancerous cells.[6] The PD-1/PD-L1 pathway is a key immune checkpoint that regulates T-cell responses. When PD-L1, often expressed on tumor cells, binds to PD-1 on T-cells, it transmits an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity.[4] **BMS-986238**, by binding to PD-L1, prevents this interaction and restores T-cell effector functions.[2][3][5]

Data Presentation

The following tables present illustrative data demonstrating the expected dose-dependent effects of **BMS-986238** on various parameters of T-cell activation.

Table 1: Effect of **BMS-986238** on T-Cell Activation Markers

BMS-986238 Concentration (nM)	% CD69+ of CD8+ T-cells	% CD25+ of CD8+ T-cells
0 (Vehicle Control)	15.2 ± 2.1	10.5 ± 1.8
1	25.8 ± 3.5	20.1 ± 2.9
10	45.6 ± 5.2	38.7 ± 4.5
100	65.3 ± 6.8	58.2 ± 5.9
1000	68.1 ± 7.2	60.5 ± 6.3

Table 2: Effect of **BMS-986238** on Cytokine Production by T-Cells

BMS-986238 Concentration (nM)	IFN- γ Secretion (pg/mL)	TNF- α Secretion (pg/mL)
0 (Vehicle Control)	150 ± 25	80 ± 15
1	350 ± 45	180 ± 30
10	800 ± 90	450 ± 55
100	1500 ± 180	900 ± 110
1000	1600 ± 200	950 ± 120

Table 3: Effect of **BMS-986238** on T-Cell Proliferation

BMS-986238 Concentration (nM)	% Proliferation of CD8+ T-cells
0 (Vehicle Control)	20.5 ± 3.2
1	35.8 ± 4.8
10	60.2 ± 7.5
100	85.6 ± 9.1
1000	88.3 ± 9.5

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) and T-Cells

This protocol describes the isolation of PBMCs from whole blood, followed by the enrichment of CD8+ T-cells.

Materials:

- Human whole blood
- Ficoll-Paque PLUS
- Phosphate-Buffered Saline (PBS)
- CD8+ T-cell isolation kit (magnetic bead-based)

Procedure:

- Dilute whole blood 1:1 with PBS.
- Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs.
- Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
- Resuspend the PBMC pellet and count the cells.
- Isolate CD8+ T-cells from the PBMC population using a negative selection magnetic bead-based kit according to the manufacturer's instructions.^[7]
- Assess the purity of the isolated CD8+ T-cells by flow cytometry.

Protocol 2: In Vitro T-Cell Activation Assay

This protocol outlines a co-culture system to assess the effect of **BMS-986238** on T-cell activation.

Materials:

- Isolated human CD8+ T-cells
- A PD-L1 expressing tumor cell line (e.g., SK-OV-3)
- RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
- Anti-CD3 antibody (plate-bound)
- **BMS-986238**
- DMSO (vehicle control)

Procedure:

- Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
- Wash the plate twice with sterile PBS to remove unbound antibody.[8]
- Seed the PD-L1 expressing tumor cells at an appropriate density (e.g., 2×10^4 cells/well) and allow them to adhere overnight.
- On the day of the experiment, prepare serial dilutions of **BMS-986238** in culture medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).
- Add the **BMS-986238** dilutions or vehicle control to the wells containing the tumor cells.
- Add the isolated CD8+ T-cells to the wells at a specific effector-to-target ratio (e.g., 5:1).
- Incubate the co-culture for 24-72 hours at 37°C in a 5% CO₂ incubator.

Protocol 3: Flow Cytometry Analysis of T-Cell Activation Markers

This protocol describes the staining and analysis of T-cell activation markers by flow cytometry.

Materials:

- Co-cultured cells from Protocol 2
- Fluorochrome-conjugated antibodies against CD8, CD69, and CD25
- FACS buffer (PBS with 2% FBS)
- Fixable viability dye

Procedure:

- Harvest the cells from the co-culture plate.
- Wash the cells with FACS buffer.
- Stain the cells with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
- Stain the cells with fluorochrome-conjugated antibodies against CD8, CD69, and CD25 for 30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer.
- Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
- Analyze the data by gating on live, single CD8+ T-cells and quantifying the percentage of cells expressing CD69 and CD25.

Protocol 4: Measurement of Cytokine Secretion

This protocol details the quantification of cytokines released into the cell culture supernatant.

Materials:

- Cell culture supernatants from Protocol 2
- ELISA kit or Cytometric Bead Array (CBA) kit for IFN- γ and TNF- α

Procedure:

- Centrifuge the co-culture plate at 300 x g for 5 minutes.
- Carefully collect the supernatants from each well.
- Measure the concentration of IFN- γ and TNF- α in the supernatants using an ELISA or CBA kit according to the manufacturer's protocol.

Protocol 5: T-Cell Proliferation Assay (CFSE-based)

This protocol describes a method to measure T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

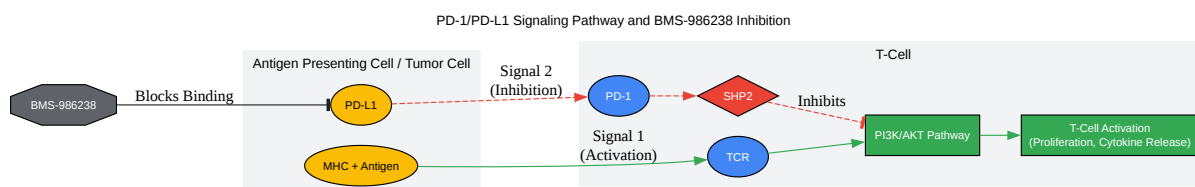
- Isolated CD8⁺ T-cells
- CFSE staining solution
- Co-culture setup as in Protocol 2

Procedure:

- Label the isolated CD8⁺ T-cells with CFSE according to the manufacturer's instructions.
- Quench the staining reaction and wash the cells.
- Set up the co-culture as described in Protocol 2 using the CFSE-labeled T-cells.
- Incubate for 3-5 days.
- Harvest the cells and stain for CD8.
- Acquire the data on a flow cytometer.

- Analyze the data by gating on the CD8+ T-cell population and assessing the dilution of the CFSE signal, which indicates cell division.

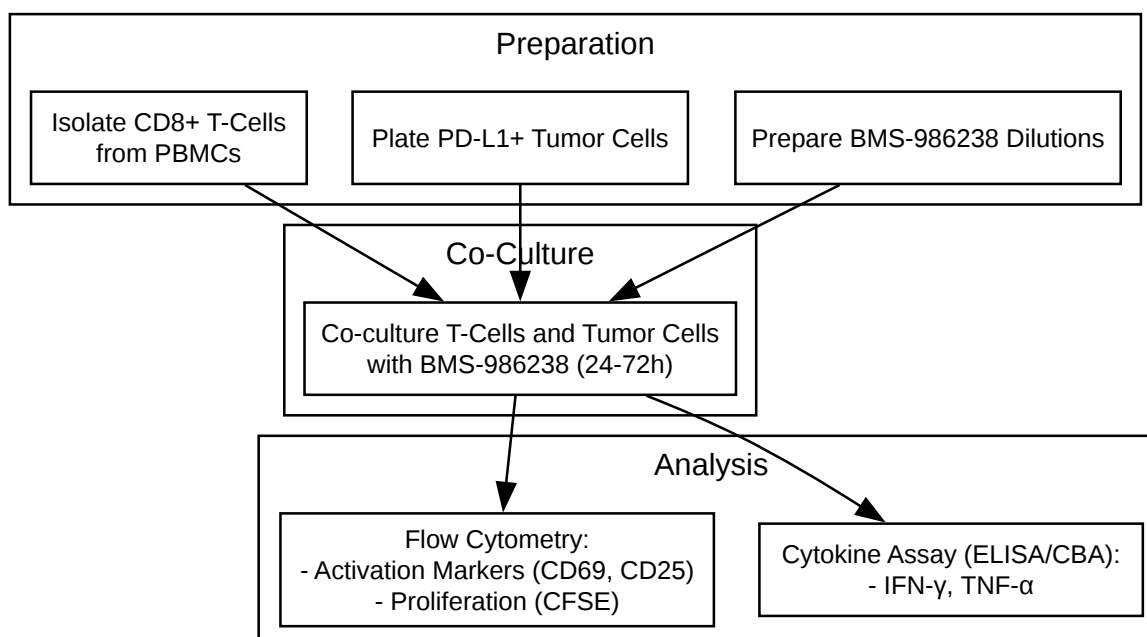
Visualizations



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Caption: PD-1/PD-L1 signaling and **BMS-986238** mechanism.

Experimental Workflow for Assessing T-Cell Activation



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Caption: Workflow for T-cell activation assessment.

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